molecular formula C14H16N2O3 B4959512 4-BUTOXY-N-(12-OXAZOL-3-YL)BENZAMIDE

4-BUTOXY-N-(12-OXAZOL-3-YL)BENZAMIDE

Cat. No.: B4959512
M. Wt: 260.29 g/mol
InChI Key: LGMNYRMYWJWCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-(12-oxazol-3-yl)benzamide is a synthetic benzamide derivative characterized by a butoxy substituent at the para position of the benzamide core and an oxazole ring linked via an amino group. This compound has garnered interest due to its structural similarity to other benzamide-based inhibitors targeting histone acetyltransferases (HATs) and related enzymes. While its specific biological activity remains under investigation, its design incorporates features known to enhance enzyme inhibition, such as hydrophobic side chains (butoxy group) and heterocyclic moieties (oxazole) that may improve binding affinity .

Properties

IUPAC Name

4-butoxy-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-3-9-18-12-6-4-11(5-7-12)14(17)15-13-8-10-19-16-13/h4-8,10H,2-3,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMNYRMYWJWCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butoxy-N-(12-oxazol-3-yl)benzamide typically involves the following steps:

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-butoxy-N-(12-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-butoxy-N-(12-oxazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(12-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and benzamide core may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-butoxy-N-(12-oxazol-3-yl)benzamide with benzamide derivatives reported in literature, focusing on structural modifications and their impact on biological activity.

Substituent Effects on PCAF HAT Inhibition

Evidence from PCAF HAT inhibition assays highlights the importance of substituent positioning and chain length in benzamide analogs (Table 1):

Compound Substituent at 1-Position Substituent at 2-Position PCAF HAT Inhibition (%) at 100 μM
Anthranilic acid - - 34
Anacardic acid (AA) Salicylic acid backbone Hexanoyl chain 68
Compound 8 (Benzamide) 4-Carboxyphenyl Hexanoylamino 67
Compound 9 (Benzamide) 3-Carboxyphenyl Hexanoylamino 71
Compound 17 (Benzamide) 3-Carboxyphenyl Tetradecanoylamino 79
4-Butoxy-N-(12-Oxazol-3-yl) Oxazol-3-yl Butoxy Not reported

Key Findings :

  • For example, Compound 17 (C14 chain) achieved 79% inhibition, outperforming AA (C6 chain, 68%) .
  • Substituent Position : Carboxyphenyl groups at the 1-position (Compounds 8–9) marginally improved activity compared to anthranilic acid (34%). However, the 3-carboxyphenyl group (Compound 9) showed slightly higher inhibition (71%) than the 4-carboxyphenyl analog (Compound 8, 67%) .
  • Role of Heterocycles : this compound replaces the carboxyphenyl group with an oxazole ring. Oxazole’s electron-rich nature may enhance π-π stacking or hydrogen bonding in enzyme active sites, though experimental validation is lacking.
Functional Group Modifications
  • Butoxy vs. However, this may reduce water solubility, a critical factor in bioavailability.
  • Oxazole vs. Salicylic Acid : The oxazole ring replaces the salicylic acid backbone of anacardic acid. While salicylic acid derivatives rely on hydrogen bonding via hydroxyl groups, oxazole’s nitrogen atoms may engage in alternative interactions, such as coordination with metal ions in enzyme active sites.
Limitations in Current Data
  • No direct inhibition data exists for this compound, limiting quantitative comparisons.
  • Structural analogs with oxazole substituents (e.g., oxazol-5-yl or oxazol-2-yl) are absent in the provided evidence, making it difficult to assess positional effects of the heterocycle.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.